Conformational analysis of substituted 2,5,5-trimethyl-1,3-dioxane rings
Conformational analysis of substituted 2,5,5-trimethyl-1,3-dioxane rings
An In-Depth Technical Guide to the Conformational Analysis of Substituted 2,5,5-Trimethyl-1,3-Dioxane Rings
Abstract
The 1,3-dioxane ring is a ubiquitous structural motif in natural products, pharmaceuticals, and a critical protecting group in organic synthesis.[1][2] Its conformational behavior, governed by a delicate interplay of steric and stereoelectronic effects, dictates the molecule's reactivity and biological activity. This guide provides a comprehensive analysis of the conformational landscape of 1,3-dioxane rings bearing a specific and conformationally influential substitution pattern: 2,5,5-trimethyl. We will delve into the foundational principles of dioxane conformation, explore the profound impact of the gem-dimethyl group at the C5 position and the methyl group at the C2 position, and detail the experimental and computational methodologies employed to elucidate their preferred three-dimensional structures. This document is intended for researchers, chemists, and drug development professionals who require a deep, mechanistic understanding of this important heterocyclic system.
Introduction: The Unique Nature of the 1,3-Dioxane Ring
Like its carbocyclic analog, cyclohexane, the 1,3-dioxane ring predominantly adopts a chair-like conformation to minimize torsional strain.[1][3] However, the introduction of two oxygen atoms into the six-membered ring fundamentally alters its geometry and conformational energetics. The C-O bond is significantly shorter than a C-C bond (approx. 1.43 Å vs. 1.54 Å), leading to a puckering of the ring and an increase in the severity of 1,3-diaxial interactions compared to cyclohexane.[1][4] Consequently, substituents at the C2, C4, and C6 positions experience greater steric hindrance in an axial orientation.[1][4]
The energy difference between the chair and the higher-energy twist-boat conformation is also affected. For 1,3-dioxane, this energy gap is lower than for cyclohexane, suggesting that in cases of severe steric crowding, a non-chair conformation may become accessible.[1][3] This guide will explore how the 2,5,5-trimethyl substitution pattern creates a sterically demanding environment that challenges these conformational norms.
Foundational Principles of Conformational Analysis in 1,3-Dioxanes
The conformational preference of a substituted 1,3-dioxane is determined by a combination of steric and stereoelectronic effects.
Steric Effects: 1,3-Diaxial Interactions
In a chair conformation, substituents can occupy either equatorial or axial positions. Axial substituents on the same face of the ring can engage in repulsive steric interactions, known as 1,3-diaxial strain. Due to the geometry of the 1,3-dioxane ring, diaxial interactions involving substituents at C2 and C4/C6 are particularly destabilizing.[1] This strongly favors an equatorial placement for most C2 substituents.[1][4] Interactions involving C5 axial substituents and the lone pairs of the ring oxygens are considered less significant.[1]
Stereoelectronic Effects: The Anomeric Effect
Beyond simple sterics, orbital interactions play a crucial role. The most significant of these is the anomeric effect, which describes the thermodynamic preference for an electronegative substituent at an anomeric carbon (a carbon bonded to two heteroatoms, like C2 in a 1,3-dioxane) to occupy the axial position, despite potential steric costs.[5] This stabilization arises from a hyperconjugative interaction between a lone pair (n) on one of the ring oxygen atoms and the antibonding orbital (σ*) of the axial C2-substituent bond. For this overlap to be effective, the orbitals must be anti-periplanar, a condition perfectly met when the substituent is axial.[5] The magnitude of this effect can be significant, often overcoming steric preferences for the equatorial position.[5]
Figure 1: The Anomeric Effect.[5]
The Conformational Landscape of 2,5,5-Trimethyl-1,3-Dioxanes
The 2,5,5-trimethyl substitution pattern introduces significant and competing steric demands that dictate a highly biased conformational equilibrium.
-
The C5 gem-Dimethyl Group: The two methyl groups at C5 create a bulky substituent. To minimize steric strain, the ring will adopt a chair conformation where one of the C5-methyl groups is axial and the other is equatorial. This arrangement acts as a conformational lock, significantly raising the energy barrier for ring inversion.
-
The C2-Methyl Group: A methyl group at the C2 position generally has a strong preference for the equatorial position to avoid severe 1,3-diaxial interactions with the axial protons at C4 and C6.[1][4]
-
Dominant Conformation: Consequently, the overwhelmingly preferred conformation for a 2,5,5-trimethyl-1,3-dioxane derivative is a chair in which the C2-methyl group is equatorial, and the C5-substituents are disposed with one methyl axial and one equatorial.
However, if additional bulky substituents are present, particularly at C2, C4, or C6, the cumulative steric strain can become immense. In such "severely crowded" cases, the molecule may escape to a non-chair, flexible form, such as a 2,5-twist conformation, to alleviate the destabilizing syn-axial interactions.[6] For instance, the chair-2,5-twist energy difference (ΔHCT) for 2,2-trans-4,6-dimethyl-1,3-dioxane, a severely crowded molecule, was determined to be 29.8 kJ mol⁻¹, indicating that the twist form is adopted to avoid prohibitive steric clashes.[6]
Figure 2: Key diaxial interactions in a hypothetical axial-C2, axial-C5 conformer.
Experimental Methodologies for Conformational Elucidation
A combination of spectroscopic and diffraction techniques is required for a full conformational assignment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for studying solution-state conformation.[1] The conformational rigidity of the 2,5,5-trimethyl system often results in well-resolved spectra at room temperature.
4.1.1. ¹H NMR Analysis
-
Chemical Shifts (δ): Protons in axial positions are typically shielded compared to their equatorial counterparts and thus appear at a lower chemical shift (further upfield). The difference (Δδ = δeq - δax) is a key indicator.
-
Vicinal Coupling Constants (³J): The magnitude of the coupling constant between vicinal protons is dependent on the dihedral angle between them, as described by the Karplus relationship. Large coupling constants (³J ≈ 10-13 Hz) are indicative of an anti-periplanar (180°) relationship, characteristic of axial-axial protons. Smaller couplings (³J ≈ 2-5 Hz) are observed for axial-equatorial and equatorial-equatorial interactions. These constants can be used to determine the Gibbs conformational energies (ΔG°) of substituents.[7]
4.1.2. ¹³C NMR Analysis Empirical rules, developed from the study of 1,3-diol acetonides (2,2-dimethyl-1,3-dioxanes), provide a rapid method for stereochemical assignment.[1] For syn-1,3-diol acetonides, which adopt a chair conformation, the two methyl groups at C2 are in different electronic environments and show distinct chemical shifts.[1] Conversely, anti-1,3-diol acetonides often adopt a twist-boat conformation where the C2 methyl groups can be equivalent.[1] The chemical shift of the C2 carbon itself is also diagnostic: typically below δ 100 for syn-isomers (chair) and above δ 100 for anti-isomers (twist-boat).[1]
Table 1: Representative ¹H NMR Data for Chair Conformations
| Proton Position | Typical Chemical Shift (δ, ppm) | Typical Vicinal Coupling Constants (Hz) |
|---|---|---|
| H-2 (axial) | ~4.5 - 4.8 | ³J(2a,4a), ³J(2a,6a) ≈ 2-4 |
| H-2 (equatorial) | ~4.8 - 5.2 | ³J(2e,4e), ³J(2e,6e) ≈ 1-2 |
| H-4/6 (axial) | ~3.5 - 3.8 | ³J(4a,5a) ≈ 10-12; ³J(4a,5e) ≈ 2-5 |
| H-4/6 (equatorial)| ~4.0 - 4.3 | ³J(4e,5a) ≈ 4-6; ³J(4e,5e) ≈ 1-3 |
X-Ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecule's conformation in the solid state. This method yields precise bond lengths, bond angles, and torsional angles. For example, the crystal structure of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid confirmed that the 1,3-dioxane ring adopts a chair conformation with the larger carboxyl group occupying an equatorial position.[8] This provides a solid-state benchmark to which solution-state and computational data can be compared.
Experimental Protocol: Single Crystal X-Ray Diffraction
-
Crystal Growth: High-quality single crystals are grown, typically by slow evaporation of a suitable solvent, slow cooling of a saturated solution, or vapor diffusion.
-
Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head.
-
Data Collection: The crystal is placed in a diffractometer and irradiated with monochromatic X-rays (e.g., Mo Kα or Cu Kα radiation). The diffraction pattern is collected on a detector as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods or Patterson methods to obtain an initial model of the electron density. This model is refined against the experimental data to yield the final atomic positions, bond lengths, and angles.
Computational Chemistry Approaches
Theoretical calculations are indispensable for mapping the potential energy surface and quantifying the relative energies of different conformers and the barriers between them.
Workflow for Computational Analysis
-
Conformational Search: A systematic or stochastic search is performed to identify all possible low-energy conformers (e.g., chair, twist-boat).
-
Geometry Optimization: The geometry of each identified conformer is optimized using quantum chemical methods, such as Density Functional Theory (DFT) with a suitable basis set (e.g., B3LYP/6-311++G**).[9] This process finds the lowest energy structure for each conformer.
-
Frequency Calculation: Vibrational frequencies are calculated for each optimized structure. The absence of imaginary frequencies confirms that the structure is a true energy minimum. The presence of one imaginary frequency indicates a transition state.
-
Energy Calculation: Single-point energy calculations are performed at a higher level of theory to obtain more accurate relative energies (ΔE) and Gibbs free energies (ΔG) for each conformer.
-
Analysis: The results are analyzed to determine the global minimum energy conformation and the energy differences between it and other conformers, providing a detailed picture of the conformational equilibrium.
Figure 3: A self-validating workflow combining experimental and computational methods.
Representative Synthesis
Substituted 2,5,5-trimethyl-1,3-dioxanes are typically synthesized via the acid-catalyzed acetalization of 2,2-dimethylpropane-1,3-diol with a suitable ketone or aldehyde.
Experimental Protocol: Synthesis of 2,5,5-Trimethyl-2-(3-bromopropyl)-1,3-dioxane [1]
-
Setup: A solution of 5-bromopentan-2-one (1 mol), 2,2-dimethylpropane-1,3-diol (1.06 mol), and a catalytic amount of p-toluenesulfonic acid monohydrate (TsOH·H₂O, 2 g) in toluene (500 mL) is prepared in a round-bottom flask fitted with a Dean-Stark apparatus.
-
Reaction: The mixture is heated to reflux. Water produced during the reaction is removed azeotropically and collected in the Dean-Stark trap. The reaction is monitored until no more water is collected (typically 2-3 hours).
-
Workup: The solution is cooled to room temperature and washed sequentially with saturated sodium bicarbonate solution, water, and brine.
-
Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The resulting crude product is purified by vacuum distillation to yield the desired 1,3-dioxane.[1]
Conclusion
The conformational analysis of 2,5,5-trimethyl-1,3-dioxane rings reveals a system governed by a conformationally-anchoring gem-dimethyl group at C5 and a strong steric preference for an equatorial substituent at C2. This leads to a highly biased chair conformation as the dominant species in solution and in the solid state. Understanding this conformational rigidity is paramount for predicting the reactivity of these molecules and for designing them as stereochemical control elements in asymmetric synthesis or as constrained pharmacophores in drug discovery. The integrated application of high-resolution NMR spectroscopy, X-ray crystallography, and computational modeling provides a powerful and self-validating toolkit for the comprehensive characterization of these important heterocyclic structures.
References
-
Bellur, N. S., & Langer, P. (2006). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. In Science of Synthesis (Vol. 29, pp. 487-616). Thieme.
-
Kuramshina, A. E., & Kuznetsov, V. V. (2010). Conformational Analysis of 5-Substituted 1,3-Dioxanes. Russian Journal of Organic Chemistry, 46(6), 871–874.
-
Fleck, M., & Borbulevych, O. (2020). Syntheses and crystal structures of 2,2,5-trimethyl-1,3-dioxane-5-carboxylic acid and 2,2,5-trimethyl-1,3-dioxane-5-carboxylic anhydride. Acta Crystallographica Section E: Crystallographic Communications, 76(2), 241-246.
-
University of Calgary. (n.d.). The Anomeric Effect. Department of Chemistry.
-
Pihlaja, K., et al. (2020). Enthalpies of Combustion and Formation of Severely Crowded Methyl-Substituted 1,3-dioxanes. The Magnitudes of 2,4- and 4,6-diaxial Me,Me-Interactions and the Chair–2,5-twist Energy Difference. Molbank, 2020(2), M1136.
-
Hahn, F., et al. (2021). Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. Molecules, 26(15), 4453.
-
Wikipedia. (2023). Anomeric effect.
-
PrepChem. (n.d.). Synthesis of 5-hydroxymethyl-2,2,5-trimethyl-1,3-dioxane.
-
National Center for Biotechnology Information. (n.d.). 5-Hydroxymethyl-2,2,5-trimethyl-1,3-dioxane. PubChem Compound Database.
-
ResearchGate. (n.d.). XRD of 2,2,5‐trimethyl‐1,3‐dioxane‐5‐carboxylic acid.
-
Juaristi, E., et al. (2000). Stereoelectronic Interpretation for the Anomalous 1H NMR Chemical Shifts and One-Bond C-H Coupling Constants (Perlin Effects) in 1,3-Dioxanes, 1,3-Oxathianes, and 1,3-Dithianes. The Journal of Organic Chemistry, 65(18), 5729-5736.
-
Carreira, E. M., et al. (2016). Conformational Analysis of 1,3-Difluorinated Alkanes. Journal of the American Chemical Society, 138(49), 16109-16120.
-
ChemicalBook. (n.d.). 1,3-DIOXANE(505-22-6) 1H NMR spectrum.
-
Alabugin, I. V., & Zeidan, T. A. (2000). Stereoelectronic Interactions in Cyclohexane, 1,3-Dioxane, 1,3-Oxathiane, and 1,3-Dithiane: W-Effect, σC-X ↔ σ*C-H Interactions, Anomeric Effect What Is Really Important?. The Journal of Organic Chemistry.
-
Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of 1,3-dioxane.
-
National Center for Biotechnology Information. (n.d.). 1,3-Dioxane-5,5-dimethanol. PubChem Compound Database.
-
ResearchGate. (n.d.). 1H NMR data (δ ppm) of the 1,3-dioxane rings in compounds 1-5.
-
Beilstein Journals. (2024). Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines.
-
OpenOChem Learn. (n.d.). Conformational Analysis.
Sources
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure [mdpi.com]
- 3. 1,3-DIOXANE(505-22-6) 1H NMR [m.chemicalbook.com]
- 4. acs.figshare.com [acs.figshare.com]
- 5. Anomeric effect - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]
